4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c1-27-17-9-8-15(21-22-17)11-2-5-13(6-3-11)20-18(24)12-4-7-14(19)16(10-12)23(25)26/h2-10H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWEHNZVWNGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The methoxypyridazinyl group is attached to the benzene ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts, ligands, and bases like cesium carbonate (Cs2CO3).
Major Products
Reduction: Formation of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA-dependent protein kinase, which plays a role in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Another pyridazinone derivative with potential biological activities.
(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-yl-quinazolin-4-yl)phenyl]-(6-methoxy-pyridazin-3-yl)-methanol: A compound with a similar pyridazinyl group and known for its inhibitory activity against DNA-dependent protein kinase.
Uniqueness
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. Its unique structural features, including a chloro group, a methoxy-substituted pyridazine, and a benzamide framework, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure allows for specific interactions with biological targets, enhancing its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₃ |
| IUPAC Name | This compound |
| Functional Groups | Chloro, methoxy, nitro |
The compound has been identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair. Inhibition of DNA-PK leads to the accumulation of DNA double-strand breaks, promoting apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for cancer therapeutics.
Anticancer Activity
Research indicates that this compound exhibits significant anti-cancer properties through its inhibition of angiogenesis and induction of apoptosis. The presence of the nitro group enhances its cytotoxic effects by generating reactive intermediates that can bind to DNA and induce damage .
Anti-Angiogenic Properties
Preliminary studies suggest that compounds with similar structures exhibit significant inhibition of angiogenic processes. The antiangiogenic properties are attributed to the compound's ability to interfere with vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .
Inhibitory Effects on Enzymes
In addition to its anticancer properties, the compound has shown promise as an inhibitor of various enzymes involved in inflammatory processes. For instance, it has been reported to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar nitro compounds, providing insights into their mechanisms and therapeutic potential:
- Study on Nitro Compounds : A review highlighted that nitro groups can serve as both pharmacophores and toxicophores. The reduction of nitro groups leads to the formation of reactive intermediates that can interact with cellular macromolecules, resulting in cytotoxic effects .
- Inhibition Studies : Research demonstrated that derivatives of nitrobenzamides exhibited significant inhibition against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- Mechanistic Insights : Investigations into the binding affinity of this compound with DNA-PK revealed critical interactions that facilitate its inhibitory effects on DNA repair mechanisms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide, and how can reaction parameters be optimized?
- The synthesis involves sequential steps: (1) formation of the methoxypyridazine core via cyclization of precursor pyridazinones under reflux (80–100°C) in DMF, (2) coupling with 4-chloro-3-nitrobenzoyl chloride using triethylamine as a base. Key parameters include maintaining anhydrous conditions, stoichiometric control of intermediates, and monitoring via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane). Yield optimization (70–85%) requires precise temperature control and exclusion of moisture .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Assign methoxypyridazine protons (δ 3.8–4.2 ppm) and aromatic carbons (δ 120–140 ppm).
- HRMS : Validate molecular ion [M+H]⁺ at m/z 413.05 (theoretical 413.06).
- HPLC-PDA : Purity >95% (C18 column, acetonitrile/water gradient). Discrepancies in aromatic proton splitting (e.g., para-substitution effects) require 2D NMR (COSY, HSQC) for resolution .
Q. How does the nitro group influence the compound’s chemical reactivity?
- The nitro group at position 3 enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). Reduction with Pd/C under H₂ yields the corresponding amine, while photolysis may generate reactive intermediates. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Aromatic proton overlaps in ¹H NMR may suggest impurities or tautomerism. Solutions:
- Use DEPT-135 to distinguish CH₂/CH₃ groups.
- Perform HPLC-MS to isolate byproducts (e.g., dechlorinated analogs).
- Compare experimental IR (C=O stretch at 1680 cm⁻¹) with DFT-calculated spectra .
Q. What strategies improve scalability while maintaining purity in multi-step synthesis?
- DoE Optimization : Screen variables (temperature, solvent, catalyst) using a fractional factorial design. For example, replacing DMF with DMAc reduces decomposition at >100°C.
- Flow Chemistry : Enhances heat dissipation for exothermic steps (e.g., nitro group reduction) and improves reproducibility.
- In-situ Monitoring : Use FTIR to track nitro group conversion (peak at 1520 cm⁻¹) and adjust parameters dynamically .
Q. How can computational tools predict biological interactions of this compound?
- DFT Calculations : At the B3LYP/6-31G* level, map electrostatic potentials to identify reactive sites (e.g., nitro group’s electron-deficient region).
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. Results correlate with in vitro IC₅₀ values from kinase inhibition assays .
Q. What assays validate the compound’s bioactivity and structure-activity relationships (SAR)?
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of tyrosine kinases (IC₅₀ < 1 μM in A431 cells).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) reveal EC₅₀ values.
- SAR Studies : Replace methoxy with ethoxy to assess steric effects on binding. SPR analysis quantifies binding kinetics (KD < 10 nM for optimized analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
